molecular formula C20H22N2O5S B5591081 N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide

Cat. No.: B5591081
M. Wt: 402.5 g/mol
InChI Key: RZTOGRDBIVGQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.12494298 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Cleavage of Methyl Phenyl Ethers

Research by Fredriksson and Stone-Elander (2002) introduced a microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This technique demonstrates the efficiency of using methanesulfonic acid in cleaving methoxy groups, which is pertinent to the manipulation of methanesulfonamide compounds in synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) studied the pH-dependent hydrolysis of methanesulfonate esters, highlighting the selective removal techniques for methanesulfonate groups. This study is relevant for understanding the stability and reactivity of methanesulfonamide derivatives in various pH conditions, offering insights into their potential applications in chemical synthesis (Chan, Cox, & Sinclair, 2008).

Synthesis of Diethyltin-based Self-assemblies

Shankar et al. (2011) explored the synthesis and characterization of diethyltin(methoxy)methanesulfonate with sulfonate-phosphonate ligands, leading to the formation of three-dimensional self-assemblies. These assemblies demonstrate the utility of methanesulfonamide derivatives in constructing complex molecular architectures, which could have implications in materials science and nanotechnology (Shankar et al., 2011).

Formation and Reaction of N-acyl- and N-methanesulfonyl Isoquinolines

Hoshino, Suzuki, and Ogasawara (2001) detailed the formation and reaction of N-acyl- and N-methanesulfonyl isoquinolines, showcasing the synthetic versatility of methanesulfonamide derivatives in organic chemistry. This work underscores the role of methanesulfonamides in facilitating novel synthetic routes and chemical transformations (Hoshino, Suzuki, & Ogasawara, 2001).

Synthesis of Tridentate Iminooxime Ligands

Mutlu and Irez (2008) synthesized new tridentate iminooxime ligands involving methanesulfonamide, demonstrating the compound's potential in forming complex ligands for metal coordination. This research could have implications for the development of new catalytic systems or materials with specific magnetic or electronic properties (Mutlu & Irez, 2008).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-17-7-5-16(6-8-17)22(28(3,24)25)13-15-11-14-12-18(26-2)9-10-19(14)21-20(15)23/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOGRDBIVGQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.